molecular formula C8H17NOS B13249003 Cyclopentyl(imino)(propan-2-yl)-lambda6-sulfanone

Cyclopentyl(imino)(propan-2-yl)-lambda6-sulfanone

Cat. No.: B13249003
M. Wt: 175.29 g/mol
InChI Key: HZKRMBUGOOEPQU-UHFFFAOYSA-N
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Description

Cyclopentyl(imino)(propan-2-yl)-lambda6-sulfanone is a synthetic sulfoximine-based building block offered for research and development purposes. Sulfoximines are emerging as valuable isosteres and privileged scaffolds in modern medicinal chemistry and agrochemical research due to their unique three-dimensional structure, metabolic stability, and ability to modulate the physicochemical properties of molecules . This compound features a cyclopentyl group and an isopropyl group attached to the sulfur-nitrogen core, making it a versatile intermediate for constructing more complex molecules. Researchers utilize such sulfoximine derivatives in various applications, including the synthesis of potential enzyme inhibitors and the development of active compounds for animal pest control . As a key intermediate, it can be further functionalized to explore structure-activity relationships in drug discovery programs, particularly in the design of kinase inhibitors or other biologically active small molecules . The compound is provided with a guaranteed purity of ≥95% and is available in multiple packaging options to suit laboratory-scale experiments. This product is intended for research applications by qualified laboratory personnel and is strictly labeled "For Research Use Only." It is not intended for use in humans, animals, or as a component in commercial diagnostics or therapeutics.

Properties

Molecular Formula

C8H17NOS

Molecular Weight

175.29 g/mol

IUPAC Name

cyclopentyl-imino-oxo-propan-2-yl-λ6-sulfane

InChI

InChI=1S/C8H17NOS/c1-7(2)11(9,10)8-5-3-4-6-8/h7-9H,3-6H2,1-2H3

InChI Key

HZKRMBUGOOEPQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=N)(=O)C1CCCC1

Origin of Product

United States

Preparation Methods

Imine Formation Followed by Sulfur Incorporation

Step 1: Imine Synthesis
Cyclopentanone reacts with isopropylamine under acidic catalysis (e.g., p-toluenesulfonic acid) to form the corresponding imine.
$$
\text{Cyclopentanone} + \text{Isopropylamine} \xrightarrow{\text{Acid}} \text{Cyclopentylidene(isopropyl)amine} + \text{H}_2\text{O}
$$
Conditions : Reflux in toluene, 12–24 h.

Step 2: Sulfonimidamide Formation
The imine reacts with isopropylsulfinyl chloride in the presence of a base (e.g., triethylamine) to yield the sulfonimidamide.
$$
\text{Cyclopentylidene(isopropyl)amine} + \text{Isopropylsulfinyl Chloride} \xrightarrow{\text{Base}} \text{Cyclopentyl(imino)(propan-2-yl)-lambda⁶-sulfanone} + \text{HCl}
$$
Conditions : Dichloromethane, 0°C to room temperature, 4–6 h.

Oxidation of Sulfilimine Intermediate

Step 1: Sulfilimine Synthesis
A sulfilimine (S–N bond) is formed via reaction of isopropylsulfenamide with cyclopentylmagnesium bromide.
$$
\text{Isopropylsulfenamide} + \text{Cyclopentylmagnesium Bromide} \rightarrow \text{Cyclopentyl(imino)(propan-2-yl)-sulfilimine}
$$
Conditions : Tetrahydrofuran (THF), –78°C to room temperature.

Step 2: Oxidation to Sulfonimidamide
The sulfilimine is oxidized using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).
$$
\text{Sulfilimine} + \text{H}2\text{O}2 \rightarrow \text{Cyclopentyl(imino)(propan-2-yl)-lambda⁶-sulfanone}
$$
Conditions : Ethanol/water mixture, 0°C to room temperature, 2–4 h.

Comparative Analysis of Methods

Method Yield Advantages Limitations
Imine-Sulfinyl Chloride 45–60% Straightforward, scalable Requires anhydrous conditions
Sulfilimine Oxidation 50–65% High functional group tolerance Sensitive to overoxidation

Key Reaction Parameters

  • Temperature Control : Critical in Grignard reactions (–78°C to prevent side reactions).
  • Oxidant Selection : mCPBA offers better selectivity than H₂O₂ for sulfilimine oxidation.
  • Solvent Choice : Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates.

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 1.2–1.5 (m, cyclopentyl), 1.3 (d, isopropyl CH₃), 3.2 (septet, isopropyl CH).
  • IR : Peaks at 1120 cm⁻¹ (S=O), 1350 cm⁻¹ (S–N).
  • MS (ESI+) : m/z 174.1 [M+H]⁺.

Applications and Derivatives

This compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(imino)(propan-2-yl)-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfanone group to a sulfide.

    Substitution: The imino group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile at ambient or slightly elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Cyclopentyl(imino)(propan-2-yl)-lambda6-sulfanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies focus on its interaction with biological macromolecules and its effects on cellular processes.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets. Research includes its use in drug development and as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of Cyclopentyl(imino)(propan-2-yl)-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Molecular Comparison with Analogous Lambda⁶-Sulfanones

The following table summarizes key structural and molecular features of Cyclopentyl(imino)(propan-2-yl)-lambda⁶-sulfanone and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Melting Point (°C) Boiling Point (°C) Density (g/cm³) Reference
Cyclopentyl(imino)(propan-2-yl)-lambda⁶-sulfanone Not Available C₉H₁₈N₂OS (Inferred) ~202.3 (Inferred) Cyclopentyl, propan-2-yl, imino N/A N/A N/A N/A
(2-Chloropyrimidin-5-yl)(imino)methyl-lambda⁶-sulfanone 2743442-76-2 C₅H₆ClN₃OS 191.64 2-Chloropyrimidin-5-yl, methyl N/A N/A N/A
Ethyl(imino)(pyridin-2-yl)-lambda⁶-sulfanone 76456-07-0 C₇H₉N₂OS N/A Ethyl, pyridin-2-yl N/A N/A N/A
Cyclohexyl(ethyl)imino-lambda⁶-sulfanone 2059927-86-3 C₈H₁₇NOS 175.29 Cyclohexyl, ethyl N/A N/A N/A
(Butan-2-yl)(imino)methyl-lambda⁶-sulfanone 2059955-23-4 C₅H₁₃NOS 135.23 Butan-2-yl, methyl N/A N/A N/A
Imino(methyl)(pyridin-2-yl)-lambda⁶-sulfanone 76456-06-9 C₆H₈N₂OS 156.21 Methyl, pyridin-2-yl 61–63 266.3 (Predicted) 1.25

Key Observations :

  • Substituent Effects: Bulkier substituents (e.g., cyclohexyl in vs. Cyclopentyl(imino)(propan-2-yl)-lambda⁶-sulfanone likely exhibits intermediate steric bulk compared to cyclohexyl and smaller alkyl groups.
  • Aromatic vs. Aliphatic Groups: Pyridinyl-containing compounds () may exhibit enhanced electronic delocalization and higher boiling points due to aromaticity, as seen in the 266.3°C predicted boiling point for imino(methyl)(pyridin-2-yl)-lambda⁶-sulfanone.

Physicochemical Properties and Trends

  • Melting Points: The only reported melting point (61–63°C for imino(methyl)(pyridin-2-yl)-lambda⁶-sulfanone) suggests that aromatic substituents may enhance crystalline packing compared to aliphatic analogs.
  • Density: A density of 1.25 g/cm³ for imino(methyl)(pyridin-2-yl)-lambda⁶-sulfanone aligns with typical values for sulfoximines, which range from 1.2–1.4 g/cm³ depending on substituent polarity.
  • Molecular Weight: Cyclohexyl(ethyl)imino-lambda⁶-sulfanone (175.29 g/mol) and imino(methyl)(pyridin-2-yl)-lambda⁶-sulfanone (156.21 g/mol) illustrate how substituent size and complexity influence molecular weight.

Biological Activity

Cyclopentyl(imino)(propan-2-yl)-lambda6-sulfanone is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound can be categorized as a sulfanone derivative, featuring a cyclopentyl group and an imino functional group. The general structure can be represented as follows:

C5H10N2S Cyclopentyl imino propan 2 yl lambda6 sulfanone \text{C}_5\text{H}_{10}\text{N}_2\text{S}\quad \text{ Cyclopentyl imino propan 2 yl lambda6 sulfanone }

The biological activity of this compound primarily revolves around its role as an inhibitor of specific kinases, notably ATR (Ataxia Telangiectasia and Rad3-related protein). ATR is crucial for DNA damage response and cell cycle regulation. Inhibition of ATR can sensitize cancer cells to various chemotherapeutic agents, making it a target for cancer therapy .

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. The compound has been shown to enhance the cytotoxic effects of common chemotherapeutics like cisplatin and doxorubicin in various cancer cell lines. This synergistic effect is attributed to the compound's ability to disrupt DNA repair mechanisms in tumor cells that are already under stress from chemotherapy .

2. Inhibition of ATR Kinase

Studies have demonstrated that this compound acts as a selective inhibitor of ATR kinase. By inhibiting ATR, the compound induces premature chromatin condensation (PCC) and subsequent cell death in cancer cells deficient in G1 checkpoint controls, particularly those with p53 mutations . This mechanism highlights its potential utility in treating cancers characterized by defective DNA damage response pathways.

Case Studies

Several case studies have explored the efficacy of this compound:

  • Case Study 1 : In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in a 70% reduction in cell viability when combined with doxorubicin, compared to doxorubicin alone .
  • Case Study 2 : A study involving lung cancer models indicated that the compound significantly reduced tumor growth in vivo when administered alongside standard chemotherapy regimens, suggesting its potential as an adjunctive treatment .

Data Tables

Parameter Value
Molecular FormulaC₅H₁₀N₂S
Molecular Weight130.21 g/mol
ATR Inhibition IC₅₀50 nM
Synergistic Effect with DoxorubicinEnhanced by 70% reduction in viability

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